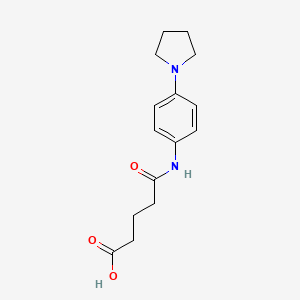
4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies. One approach involves constructing the ring from different cyclic or acyclic precursors . Another method involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid” is not mentioned in the available resources.Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Supramolecular Assembly and Molecular Switching
One notable application involves the use of heteroditopic monomers, including a molecule with structural similarities to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid, in the assembly of chemically and electrochemically responsive supramolecular ensembles. These ensembles exhibit molecular switching characteristics, where the addition of an organic base triggers self-assembly, and the structure can be disaggregated by adding an organic acid or through electrolysis (Kim et al., 2015).
Therapeutic Agent Development
Another significant application is in the development of therapeutic agents. For instance, a compound structurally related to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid underwent diastereoselective synthesis and was identified as a potential therapeutic agent for the treatment of Idiopathic Pulmonary Fibrosis. This compound, now in Phase I clinical trials, highlights the importance of such molecules in pharmaceutical research (Anderson et al., 2016).
Inhibition of αvβ6 Integrin
Further extending its therapeutic potential, derivatives of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid have been synthesized and evaluated for their selectivity and affinity towards αvβ6 integrin, a protein implicated in idiopathic pulmonary fibrosis. These studies identified compounds with high affinity for αvβ6 integrin, demonstrating the role of such molecules in the design of inhibitors for the inhaled treatment of this condition (Procopiou et al., 2018).
Antimicrobial Activity
Additionally, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, achieved using polyphosphate ester (PPE), led to compounds with notable antimicrobial activity. This synthesis pathway underscores the potential of structurally similar compounds to 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid in antimicrobial applications (Zareef et al., 2008).
Anti-cancer and Anti-inflammatory Properties
Research also highlights the synthesis of 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), demonstrating significant anti-inflammatory and anticancer activities. Such studies indicate the potential of 4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid analogs in developing new therapeutic agents with anti-inflammatory and anticancer properties (Zulfiqar et al., 2021).
Eigenschaften
IUPAC Name |
5-oxo-5-(4-pyrrolidin-1-ylanilino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(4-3-5-15(19)20)16-12-6-8-13(9-7-12)17-10-1-2-11-17/h6-9H,1-5,10-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICKBJUGOIFSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193496 |
Source


|
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyrrolidin-1-yl-phenylcarbamoyl)-butyric acid | |
CAS RN |
510764-92-8 |
Source


|
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510764-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-oxo-5-[[4-(1-pyrrolidinyl)phenyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801193496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



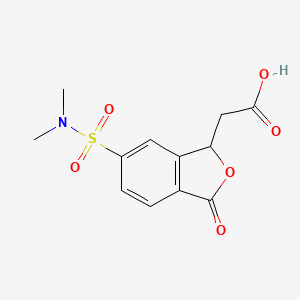
![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

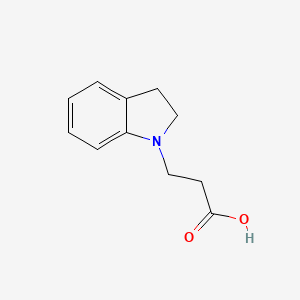



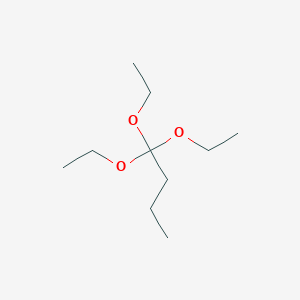
![3-[(2-Chlorophenyl)methylidene]chromen-4-one](/img/structure/B1297168.png)
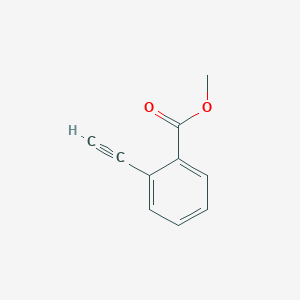
![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)
